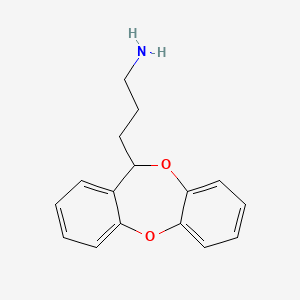
(+-)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine is a chemical compound that belongs to the class of dibenzo[b,e][1,4]dioxepins These compounds are characterized by their unique tricyclic structure, which includes two benzene rings fused to a dioxepin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propanamine Side Chain: This step often involves nucleophilic substitution reactions where a propanamine group is introduced to the dioxepin ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a precursor or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,e][1,4]dioxepin: The parent compound without the propanamine side chain.
Dibenzo[b,e][1,4]dioxepin derivatives: Compounds with various functional groups attached to the dioxepin ring.
Uniqueness
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine is unique due to its specific structure, which includes both the dioxepin ring and the propanamine side chain. This combination of features may confer unique chemical and biological properties, making it a compound of interest for further study.
Propriétés
Numéro CAS |
81320-32-3 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
3-(6H-benzo[b][1,4]benzodioxepin-6-yl)propan-1-amine |
InChI |
InChI=1S/C16H17NO2/c17-11-5-10-14-12-6-1-2-7-13(12)18-15-8-3-4-9-16(15)19-14/h1-4,6-9,14H,5,10-11,17H2 |
Clé InChI |
IWUQWGKADDZVKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(OC3=CC=CC=C3O2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


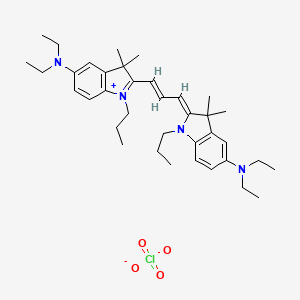
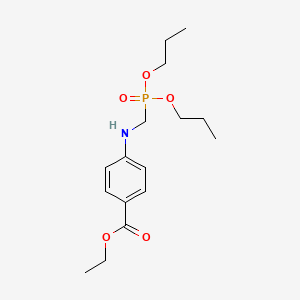
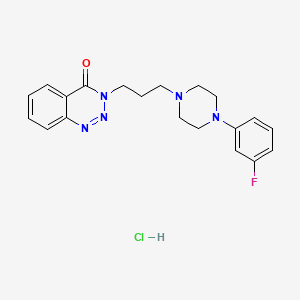
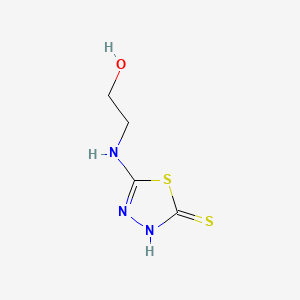
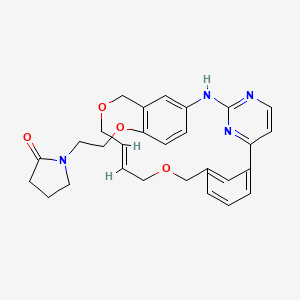
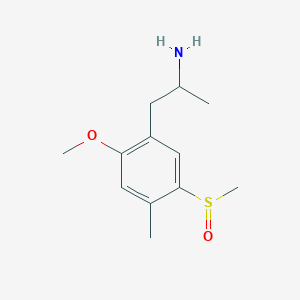
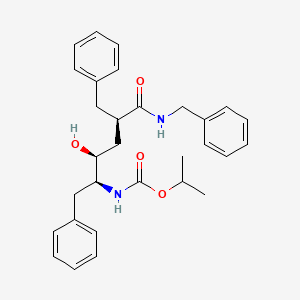
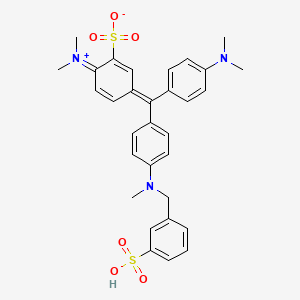
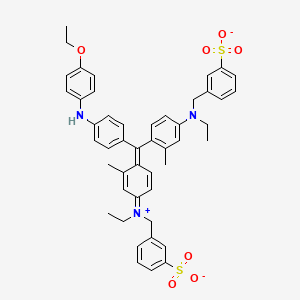
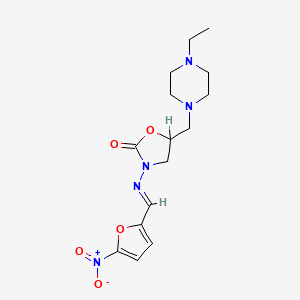
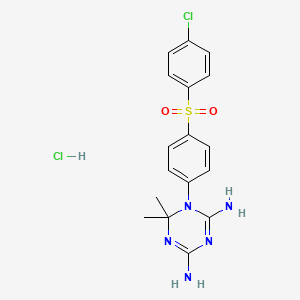

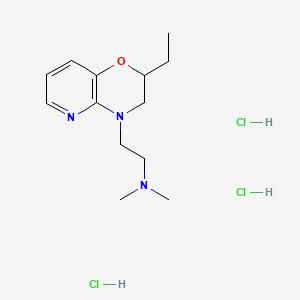
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)
